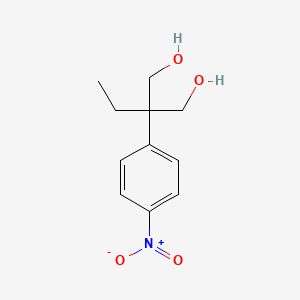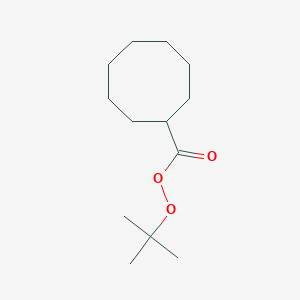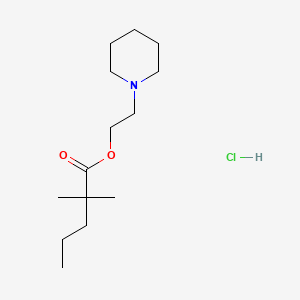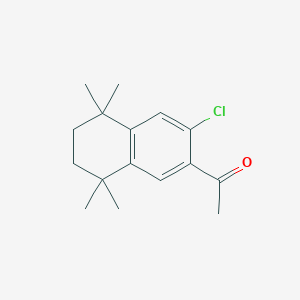
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by its fused ring system, which includes benzimidazole and quinazoline moieties, and a 2,4,6-trimethylbenzoyl group attached to the 6th position. The presence of these functional groups imparts distinct chemical reactivity and potential for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with 2-chloroquinazoline under basic conditions to form the fused ring system. The resulting intermediate is then subjected to Friedel-Crafts acylation using 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized quinazoline derivatives, reduced benzimidazole derivatives, and substituted benzimidazoquinazoline compounds with various functional groups.
科学研究应用
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoreactive compounds.
作用机制
The mechanism of action of benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signal transduction pathways and cellular processes.
相似化合物的比较
Similar Compounds
Benzimidazo(2,1-b)quinazolin-12(6H)-one: Lacks the 2,4,6-trimethylbenzoyl group but shares the core fused ring system.
Quinazolin-4(3H)-one: Contains the quinazoline moiety but lacks the benzimidazole ring.
2,4,6-Trimethylbenzoyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- is unique due to the presence of both benzimidazole and quinazoline rings fused together, along with the 2,4,6-trimethylbenzoyl group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
属性
CAS 编号 |
32700-96-2 |
|---|---|
分子式 |
C24H19N3O2 |
分子量 |
381.4 g/mol |
IUPAC 名称 |
6-(2,4,6-trimethylbenzoyl)benzimidazolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C24H19N3O2/c1-14-12-15(2)21(16(3)13-14)23(29)27-20-11-7-6-10-19(20)26-22(28)17-8-4-5-9-18(17)25-24(26)27/h4-13H,1-3H3 |
InChI 键 |
FJKOMYLJLHVHPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2C3=CC=CC=C3N4C2=NC5=CC=CC=C5C4=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


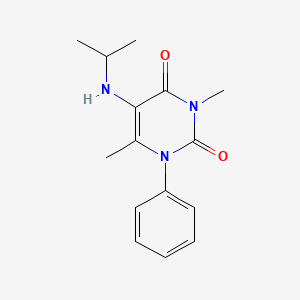

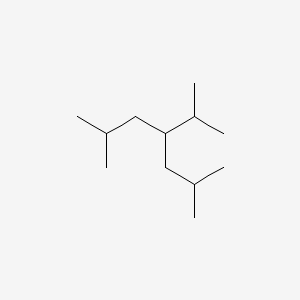
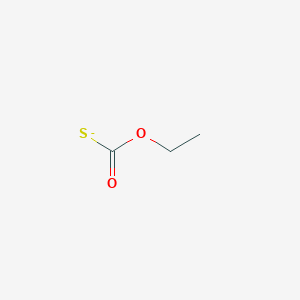
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)


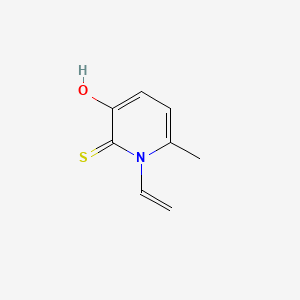
![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)
